5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid
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Overview
Description
5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative . It has a molecular weight of 238.14 . The IUPAC name is 3-fluoro-4-methoxy-5-(trifluoromethyl)benzoic acid .
Synthesis Analysis
The synthesis of such compounds often involves the use of fluorinated substituents due to their excellent lipophilicity and binding affinity . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C9H6F4O3/c1-16-7-5(9(11,12)13)2-4(8(14)15)3-6(7)10/h2-3H,1H3,(H,14,15)
. Chemical Reactions Analysis
As a benzoic acid building block, this compound can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Mechanism of Action
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and ensuring adequate ventilation .
Future Directions
Fluorinated compounds continue to attract attention in the field of chemistry and biochemistry . Given the utility of fluorinated substituents in the synthesis of active pharmaceutical ingredients, it’s likely that more research will be conducted on compounds like 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid in the future .
Properties
IUPAC Name |
3-fluoro-4-methoxy-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-16-7-5(9(11,12)13)2-4(8(14)15)3-6(7)10/h2-3H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBNYDCDHMIGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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